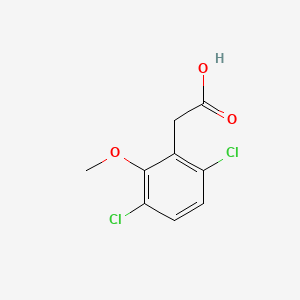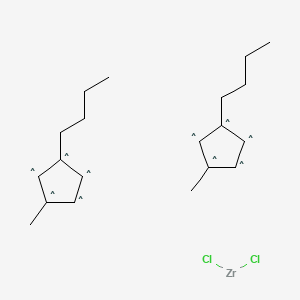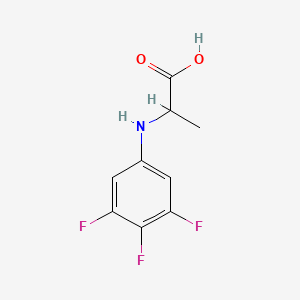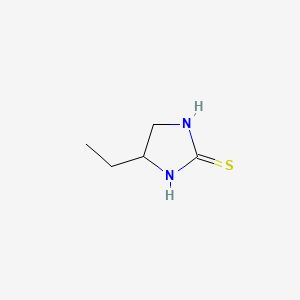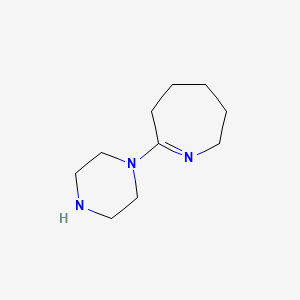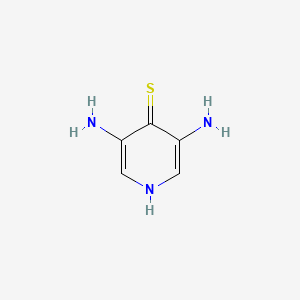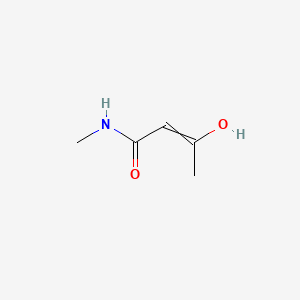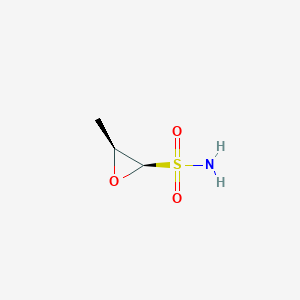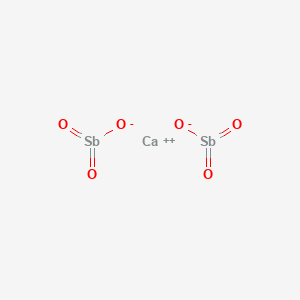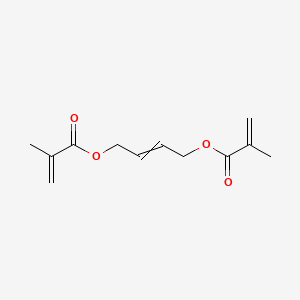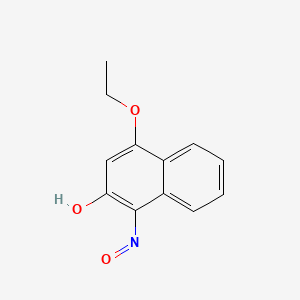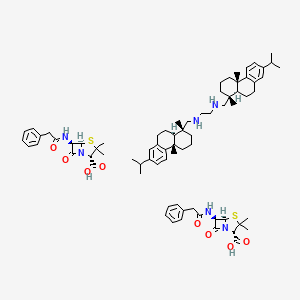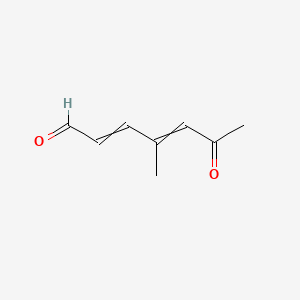![molecular formula C22H25NO5 B13835923 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone is a chemical compound with the molecular formula C22H25NO5 and a molecular weight of 383.44 g/mol . It is a white solid that is soluble in certain organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) . This compound is used primarily in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone involves complex organic reactions. Typically, the compound is synthesized through a series of carbonylation and cyclization reactions . The process requires specific chemical reagents and conditions, such as the use of catalysts and controlled temperatures . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and functions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of protein-protein interactions and enzyme activities .
Comparison with Similar Compounds
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone is unique due to its specific chemical structure and properties. Similar compounds include:
4-(4-Methoxyphenoxy)piperidine hydrochloride: This compound has similar functional groups but differs in its overall structure and applications.
Other oxazolidinones: These compounds share the oxazolidinone ring but have different substituents, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1 |
InChI Key |
JEMQXSATDVOKQF-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


